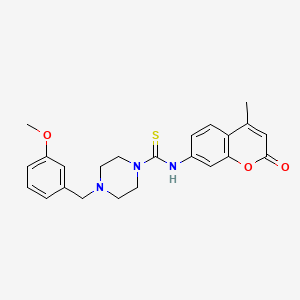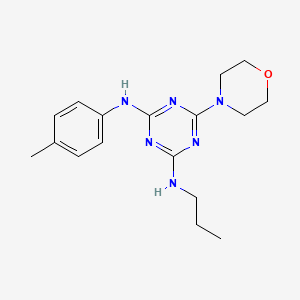![molecular formula C20H18N2O2 B4852544 N-[4-(2-phenylethoxy)phenyl]nicotinamide](/img/structure/B4852544.png)
N-[4-(2-phenylethoxy)phenyl]nicotinamide
Overview
Description
N-[4-(2-phenylethoxy)phenyl]nicotinamide, commonly known as GW501516, is a synthetic drug that was initially developed to treat metabolic and cardiovascular diseases. However, it has gained popularity in the fitness industry as a performance-enhancing drug due to its ability to increase endurance and burn fat. Despite its potential benefits, the drug has been banned by the World Anti-Doping Agency (WADA) due to its potential health risks and unethical use in sports.
Mechanism of Action
GW501516 works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression. PPARδ plays a crucial role in energy metabolism, including the oxidation of fatty acids and glucose. By activating PPARδ, GW501516 increases the expression of genes involved in energy metabolism, leading to increased endurance and fat burning.
Biochemical and Physiological Effects
GW501516 has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, and increased mitochondrial biogenesis. Additionally, the drug has been shown to increase the expression of genes involved in muscle fiber type switching, leading to improved endurance performance.
Advantages and Limitations for Lab Experiments
GW501516 has several advantages for lab experiments, including its ability to improve metabolic function and endurance performance in animal models. However, its use in humans has been limited due to safety concerns, including the potential for cancer development and liver toxicity.
Future Directions
There are several future directions for research on GW501516, including its potential therapeutic applications in metabolic and cardiovascular diseases. Additionally, the drug's mechanism of action and effects on gene expression warrant further investigation. However, the ethical concerns surrounding the drug's use in sports and potential health risks must be carefully considered in future research.
Scientific Research Applications
GW501516 has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and decrease triglyceride levels in animal models. Additionally, the drug has been tested in clinical trials for its ability to treat dyslipidemia and type 2 diabetes. However, its use in humans has been limited due to safety concerns.
properties
IUPAC Name |
N-[4-(2-phenylethoxy)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-20(17-7-4-13-21-15-17)22-18-8-10-19(11-9-18)24-14-12-16-5-2-1-3-6-16/h1-11,13,15H,12,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKZUMCLBWRJGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-phenylethoxy)phenyl]pyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4852474.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4852481.png)
![ethyl 1-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4852488.png)
![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]-2-methylphenyl}-4-methylbenzenesulfonamide](/img/structure/B4852496.png)
![4-bromo-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4852514.png)
![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}benzoate](/img/structure/B4852517.png)
![N'-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4852524.png)
![3,6-dichloro-2-methoxy-N-{[(4-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B4852546.png)

![4-{[3-(7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile](/img/structure/B4852575.png)

![N-allyl-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4852588.png)
![2-[(5-methyl-3-thienyl)carbonyl]-N-1-naphthylhydrazinecarbothioamide](/img/structure/B4852589.png)